Delta(6)-protoilludene

Description

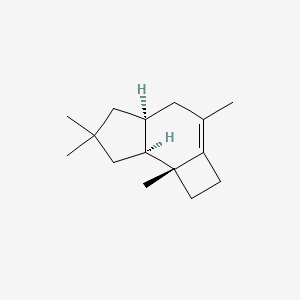

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4aS,7aS,7bR)-3,6,6,7b-tetramethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]indene |

InChI |

InChI=1S/C15H24/c1-10-7-11-8-14(2,3)9-13(11)15(4)6-5-12(10)15/h11,13H,5-9H2,1-4H3/t11-,13+,15+/m1/s1 |

InChI Key |

FBSBGGJQVUYUDB-ZLDLUXBVSA-N |

Isomeric SMILES |

CC1=C2CC[C@@]2([C@H]3CC(C[C@H]3C1)(C)C)C |

Canonical SMILES |

CC1=C2CCC2(C3CC(CC3C1)(C)C)C |

Origin of Product |

United States |

Biosynthetic Pathways of Delta 6 Protoilludene

Precursor Metabolism: Farnesyl Diphosphate (B83284) (FPP) Synthesis

The biosynthesis of Delta(6)-protoilludene begins with the formation of its universal precursor, (2E,6E)-farnesyl diphosphate (FPP). uniprot.orgmdpi.com FPP is a 15-carbon isoprenoid intermediate synthesized from five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). echelon-inc.comannualreviews.org Two primary pathways, the mevalonate (B85504) (MVA) pathway and the methylerythritol-phosphate (MEP) pathway, are responsible for producing these essential precursors. echelon-inc.comannualreviews.org

Mevalonate (MVA) Pathway Contribution

In fungi, the MVA pathway is the primary route for IPP and DMAPP synthesis. rsc.org This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). annualreviews.org A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonate. annualreviews.org Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. annualreviews.orgzfin.org IPP can then be isomerized to DMAPP. nih.gov The sequential condensation of two IPP units with one DMAPP unit, catalyzed by farnesyl diphosphate synthase (FPPS), yields FPP. nih.govsmolecule.com

Methylerythritol-Phosphate (MEP) Pathway Contribution

While the MVA pathway is predominant in fungi, the MEP pathway is found in most bacteria, chloroplasts of photosynthetic organisms, and some unicellular eukaryotes. echelon-inc.comnih.gov This pathway begins with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) to form 1-deoxy-D-xylulose 5-phosphate (DXP). annualreviews.orgnih.gov Through a series of enzymatic steps, DXP is converted into both IPP and DMAPP. annualreviews.org Similar to the MVA pathway, FPP is subsequently synthesized from these precursors. Overexpression of key enzymes in the MEP pathway, such as DXP synthase (Dxs) and isopentenyl diphosphate isomerase (Idi), has been shown to improve the production of FPP-derived terpenes. acs.orgresearchgate.netasm.org

| Pathway | Starting Molecules | Key Intermediate | Organisms |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Mevalonate | Fungi, Eukaryotes |

| Methylerythritol-Phosphate (MEP) Pathway | Glyceraldehyde-3-phosphate, Pyruvate | 1-deoxy-D-xylulose 5-phosphate | Bacteria, Plants (chloroplasts) |

Enzymatic Cyclization to this compound

The final and most intricate step in the formation of this compound is the cyclization of the linear FPP molecule. This complex transformation is orchestrated by a specific class of enzymes known as terpene synthases.

This compound Synthase (PRO1/Omp6/Omp7) Catalysis

The enzyme responsible for the cyclization of FPP to this compound is this compound synthase. uniprot.orgwikipedia.org This enzyme has been identified and characterized from various fungal sources, including Armillaria gallica and Armillaria ostoyae, where it is often referred to as PRO1. uniprot.orguniprot.orgwikipedia.orgexpasy.org Similar enzymes with the same function, named Omp6 and Omp7, have been isolated from Omphalotus olearius. nih.govnih.gov

The catalytic process begins with the binding of FPP to the active site of the synthase. The enzyme facilitates the ionization of the diphosphate group from FPP, a step often mediated by divalent metal ions like Mg²⁺. nih.govnih.gov This generates a highly reactive allylic carbocation. nih.gov The enzyme then guides the flexible carbon chain into a specific conformation that initiates a series of intramolecular cyclizations. The reaction proceeds with remarkable stereochemical control, ensuring the formation of the specific tricyclic structure of this compound. ebi.ac.uk The final step involves the deprotonation of a carbocation intermediate to form the characteristic double bond at the C6 position. nih.gov

The conversion of the linear FPP to the complex tricyclic structure of this compound proceeds through a cascade of highly reactive carbocation intermediates. rcsb.orgacs.org The initial cyclization is a 1,11-ring closure, which forms a trans-humulyl cation intermediate. mdpi.comnih.gov This is followed by further intramolecular attacks, leading to the formation of bicyclic and then tricyclic carbocationic intermediates. rcsb.orgproteopedia.org The enzyme's active site plays a crucial role in stabilizing these transient, high-energy intermediates and directing the intricate rearrangements, including hydride and methyl shifts, that ultimately lead to the final product. rcsb.orgacs.org The precise management of these carbocation intermediates prevents premature quenching by water and ensures the high fidelity of the cyclization reaction. acs.org

Role of Divalent Metal Ions in Catalysis

The synthesis of this compound from farnesyl diphosphate (FPP) is catalyzed by terpene synthases (TPS), enzymes that are critically dependent on divalent metal ions for their function. iastate.edu Typically, these enzymes require magnesium () as a cofactor. iastate.edu The active site of class I terpene synthases, which are involved in this cyclization, contains conserved aspartate-rich motifs, such as DDXXD and (N/D)DXX(S/T)XXXE. iastate.eduresearchgate.netacs.org

These motifs are essential for binding a trio of divalent metal ions, which in turn coordinate with the diphosphate group of the FPP substrate. researchgate.netacs.org This coordination facilitates the ionization of FPP, the initial and rate-limiting step in the cyclization cascade, by stabilizing the pyrophosphate leaving group. acs.org The metal ion cluster also plays a crucial role in templating the precise folding of the flexible FPP substrate within the active site, thereby ensuring the stereochemical integrity of the complex cyclization reaction that leads to the formation of the this compound scaffold. acs.org While is the most common cofactor, other divalent cations like manganese () can sometimes substitute it, although this may affect the catalytic efficiency or even alter the product profile of the enzyme. mdpi.com

Downstream Metabolic Modifications of this compound

Once formed, this compound serves as a crucial precursor for a wide array of sesquiterpenoid natural products. researchgate.netnih.gov These subsequent modifications are primarily catalyzed by a suite of tailoring enzymes, which introduce functional and structural diversity.

Cytochrome P450 Monooxygenase-Mediated Hydroxylations

A key class of enzymes responsible for the initial diversification of the this compound scaffold is the cytochrome P450 monooxygenases (CYPs). researchgate.netnih.gov These enzymes are responsible for the regio- and stereospecific hydroxylation of the protoilludene framework. nih.govuq.edu.auresearchgate.net For example, in the biosynthesis of armillyl orsellinates, a specific CYP, protoilludene-8α-hydroxylase, catalyzes the first committed step after the formation of this compound. nih.govpatsnap.com Another characterized CYP, CYPArm2, has been identified as a protoilludene 13-hydroxylase, demonstrating the potential for multiple hydroxylations on the core structure. researchgate.netnih.gov These hydroxylation events are critical as they not only increase the polarity of the molecule but also provide handles for further enzymatic modifications. uniprot.orguniprot.org

The table below summarizes the characterized cytochrome P450 monooxygenases involved in this compound modification.

| Enzyme | Substrate(s) | Product(s) | Function |

| Protoilludene-8α-hydroxylase (CYPArm3) | This compound | 8α-hydroxy-6-protoilludene | First committed step in the armillyl orsellinate pathway. nih.govpatsnap.com |

| Protoilludene 13-hydroxylase (CYPArm2) | This compound, 8α-hydroxy-6-protoilludene | 8α,13-dihydroxy-protoilludene | Further hydroxylation of the protoilludene scaffold. researchgate.netnih.gov |

Other Enzymatic Transformations (e.g., Oxidoreductases, Methyltransferases)

Following hydroxylation by CYPs, the protoilludene scaffold can be further modified by other classes of enzymes, including oxidoreductases and methyltransferases. uniprot.orguniprot.org NAD(P)+-dependent oxidoreductases are encoded within the biosynthetic gene clusters of melleolides and are thought to be involved in further oxidation steps. uniprot.orguniprot.org For instance, a flavin-dependent oxidoreductase may be responsible for yielding an aldehyde functionality found in some melleolides. uniprot.orghmdb.ca

Methyltransferases are another group of enzymes that play a role in the diversification of these compounds. uniprot.orguniprot.org They are likely responsible for the O-methylation of the aromatic moiety in certain melleolides. uniprot.orguniprot.org These enzymatic modifications contribute to the vast structural diversity observed in this class of natural products.

Diversification Pathways to Melleolides and Armillyl Orsellinates

The enzymatic modifications of the this compound core are central to the biosynthesis of two major classes of sesquiterpenoid aryl esters: melleolides and armillyl orsellinates. researchgate.netnih.gov Both pathways commence with the formation of this compound. researchgate.netnih.gov

The pathway to armillyl orsellinates is initiated by the hydroxylation of this compound at the 8α-position. nih.govpatsnap.com This hydroxylated intermediate is then esterified with orsellinic acid, a reaction catalyzed by the polyketide synthase ArmB. researchgate.netnih.gov

The biosynthesis of melleolides also involves a series of oxygenations catalyzed by cytochrome P450s. researchgate.netnih.gov The pathways to melleolides and armillyl orsellinates diverge at the first oxygenation step of the this compound precursor. nih.govpatsnap.com Further oxidative modifications and rearrangements of the protoilludene skeleton, including stereochemical inversion and double-bond shifts, lead to the formation of the diverse structures within the melleolide family. researchgate.netnih.govresearchmap.jp

The table below outlines the key compound classes and their biosynthetic origins from this compound.

| Precursor Compound | Key Modifying Enzymes | Resulting Compound Class |

| This compound | Protoilludene-8α-hydroxylase, Acyltransferase (ArmB) | Armillyl orsellinates researchgate.netnih.gov |

| This compound | Cytochrome P450s, Oxidoreductases, Methyltransferases | Melleolides researchgate.netnih.govuniprot.orguniprot.org |

Genomic and Molecular Biology of Delta 6 Protoilludene Biosynthesis

Identification and Characterization of Sesquiterpene Synthase Genes

The genes encoding Delta(6)-protoilludene synthase have been identified and characterized in several fungal species, providing insights into the molecular basis of its production.

The cloning and functional characterization of this compound synthase genes have been successfully achieved through various strategies. In one approach, a cDNA encoding protoilludene synthase from Armillaria gallica was cloned and expressed in Escherichia coli. ebi.ac.uk This led to the exclusive production of this compound, confirming the enzyme's function. ebi.ac.uk Similarly, researchers have utilized reverse transcription-polymerase chain reaction (RT-PCR) to isolate full-length cDNAs of sesquiterpene synthase genes from the brown-rot basidiomycete Postia placenta. researchgate.net Subsequent heterologous expression of these genes allowed for the identification of a protoilludene synthase. researchgate.net

Another common strategy involves the use of expression vectors to introduce the biosynthetic genes into a host organism. For instance, the A. gallica gene Pro1, which encodes protoilludene synthase, was cloned into expression vectors for functional analysis. researchgate.net Heterologous expression systems are often preferred for characterizing terpene synthases due to the absence of the native mevalonate (B85504) (MVA) pathway in hosts like E. coli, which simplifies the analysis of the reaction products. mdpi.com

Table 1: Examples of Heterologous Expression of this compound Synthase

| Gene/Enzyme | Source Organism | Expression Host | Product | Reference |

|---|---|---|---|---|

| Protoilludene synthase cDNA | Armillaria gallica | Escherichia coli | This compound | ebi.ac.uk |

| Pro1 | Armillaria gallica | Not specified | This compound | researchgate.net |

| Sesquiterpene synthases (including protoilludene synthase) | Postia placenta | Not specified | This compound and other sesquiterpenes | researchgate.net |

| This compound synthase (Pro1) | Armillaria ostoyae | Not specified | Protoilludene | uniprot.org |

The genomic arrangement of this compound synthase genes varies among different fungal species. In Armillaria gallica, the gene encoding this enzyme is found as a single copy within the genome. ebi.ac.uk In contrast, the genome of Floccularia luteovirens contains the delta6-protoilludene synthase PRO1 gene as a multicopy gene that is localized outside of the melleolide biosynthetic gene cluster. nih.gov This differs from the arrangement observed in the genus Armillaria. nih.gov Genome mining of Flammulina filiformis has also identified five genes encoding this compound synthase. nih.gov

Analysis of the genomic sequence of the Armillaria gallica this compound synthase revealed that its open reading frame is interrupted by eight introns. ebi.ac.uk A broader analysis of 15 characterized this compound synthase genes showed that, with the exception of Pro1, the other 14 genes exhibit similar splicing patterns. acs.org The Pro1 gene, based on its intron/exon pattern, may have evolved from a more ancient plant terpene synthase that contained 12 introns and 13 exons. acs.org In contrast, Dia1, a this compound synthase from the ascomycete Diaporthe sp., has a different structure. acs.org

Biosynthetic Gene Cluster Analysis

In many fungi, the genes responsible for the biosynthesis of secondary metabolites are organized into biosynthetic gene clusters (BGCs). This co-localization facilitates the coordinated regulation and inheritance of the entire metabolic pathway.

Research has shown that the gene for this compound synthase is often located within a BGC that also contains genes for the subsequent modification of this compound into various derivatives, such as melleolides and armillyl orsellinates. researchgate.netnih.gov In Armillaria gallica, a gene cluster was identified that encodes not only the protoilludene synthase but also four cytochrome P450 monooxygenases. researchgate.netnih.gov These P450s are involved in the hydroxylation of the this compound scaffold. researchgate.netnih.gov For example, co-expression of the protoilludene synthase with different P450s from Postia placenta led to the production of hydroxylated derivatives like this compound-8-ol and this compound-5-ol. researchgate.net

The melleolide gene cluster in Armillaria ostoyae includes the this compound synthase (PRO1), five cytochrome P450 monooxygenases, four NAD+-dependent oxidoreductases, a flavin-dependent oxidoreductase, and an O-methyltransferase. uniprot.org This cluster orchestrates the synthesis of complex melleolides through a series of enzymatic reactions starting from the protoilludene core. uniprot.org The orsellinic acid synthase, which produces the aryl moiety of these compounds, is also part of this pathway. uniprot.org

**Table 2: Genes within the Melleolide Biosynthetic Gene Cluster of *Armillaria ostoyae***

| Gene/Enzyme Class | Putative Function | Reference |

|---|---|---|

| This compound synthase (PRO1) | Cyclization of FPP to protoilludene | uniprot.org |

| Cytochrome P450 monooxygenases (5 genes) | Hydroxylation of protoilludene | uniprot.org |

| NAD+-dependent oxidoreductases (4 genes) | Unknown | uniprot.org |

| Flavin-dependent oxidoreductase | Dehydrogenation to form aldehydes | uniprot.org |

| O-methyltransferase | Methylation of the aromatic moiety | uniprot.org |

| Orsellinic acid synthase | Synthesis of the orsellinic acid moiety | uniprot.org |

The expression of genes within biosynthetic gene clusters is tightly regulated. While specific regulatory elements for the this compound cluster are not extensively detailed in the provided context, the presence of regulatory genes within or adjacent to BGCs is a common theme in fungal secondary metabolism. For instance, in other fungal BGCs, Zn(2)-Cys(6) binuclear cluster domain-containing proteins often act as transcriptional regulators. core.ac.uk The co-expression of genes within the melleolide cluster suggests a coordinated regulatory mechanism, likely involving shared promoter elements that are recognized by specific transcription factors. The identification of such regulatory elements is crucial for understanding how the production of this compound and its derivatives is controlled in response to developmental or environmental cues.

Phylogenetic Analysis of this compound Synthases

Evolutionary Relationships with Other Fungal Terpene Synthases

This compound synthases belong to the large and diverse family of terpene synthases (TPSs), which are responsible for the cyclization of farnesyl pyrophosphate (FPP) to form a vast array of sesquiterpene skeletons. kyushu-u.ac.jp Phylogenetic analyses of fungal TPSs reveal that they cluster into distinct clades, often reflecting their product specificity and evolutionary origins. google.com this compound synthases from various fungal species, including those from the genera Armillaria, Cyclocybe, and Stereum, are highly related and tend to form a closely related subgroup within the broader phylogenetic tree of fungal TPSs. google.com

Phylogenetic studies show that fungal TPSs can be grouped into at least seven distinct clades. google.com this compound synthases are typically found within these clades alongside other sesquiterpene synthases. For instance, some clades are functionally diversified, containing synthases that produce not only cyclic sesquiterpenes like this compound but also non-cyclic and monocyclic products. kyushu-u.ac.jp The close phylogenetic relationship among this compound synthases from different fungal species suggests a common evolutionary origin for this specific function. google.com For example, the synthases from Cyclocybe aegerita (AAE3_04120 and AAE3_10454) form a subgroup with six other reported this compound synthases from different species. google.com

Table 1: Phylogenetic Clustering of Selected Fungal Terpene Synthases

| Enzyme/Gene | Producing Organism | Main Product(s) | Phylogenetic Clade/Relationship |

|---|---|---|---|

| Pro1 | Armillaria gallica | This compound | Forms a closely related subgroup with other this compound synthases. google.comrhea-db.org |

| STEHIDRAFT_64702 | Stereum hirsutum | This compound, beta-elemene | - |

| Agr6 (AAE3_04120) | Cyclocybe aegerita | This compound | Part of a highly related subgroup of this compound synthases. google.com |

| Agr7 (AAE3_10454) | Cyclocybe aegerita | This compound | Part of a highly related subgroup of this compound synthases. google.comnih.gov |

| Dia1 | Diaporthe sp. | This compound | Closely related to Basidiomycota homologues, suggesting horizontal gene transfer. embrapa.br |

| Cop2, Cop4 | Coprinopsis cinerea | Sesquiterpenes | Orthologs show developmental regulation in other fungi. biorxiv.org |

| Ap.LS | Agrocybe pediades | (R)-linalool | Phylogenetically distinct from plant and bacterial linalool (B1675412) synthases. nih.gov |

Horizontal Gene Transfer Events

Horizontal gene transfer (HGT) is a significant mechanism for the evolution of metabolic pathways in fungi, allowing for the acquisition of novel functions. Evidence suggests that HGT has played a role in the distribution of this compound synthase genes. A notable case is the this compound synthase Dia1 from the ascomycete Diaporthe sp. acs.org Phylogenetic analysis revealed that Dia1 is more closely related to homologues from Basidiomycota than to those from Ascomycota. This suggests a cross-phylum HGT event occurred, transferring the gene from a basidiomycete to an ascomycete ancestor. acs.orgembrapa.br

Further supporting this HGT event is the genomic context of the synthase gene. In Diaporthe and several other ascomycetes, the putative this compound synthase gene is located within a biosynthetic gene cluster (BGC). embrapa.br Crucially, these clusters consistently contain at least one cytochrome P450 monooxygenase (P450) gene adjacent to the TPS gene. embrapa.br In four of the fungi examined, both the terpene synthase and the associated P450 are most closely related to basidiomycete homologues, indicating that the genes were likely transferred together as a functional unit or a minimal operon. embrapa.br The conservation of this BGC structure across different species underscores its evolutionary importance, as the P450s are essential for the subsequent modification of the this compound scaffold to produce a variety of bioactive sesquiterpenoids. embrapa.br This acquisition of a complete or partial metabolic pathway through HGT likely conferred a significant evolutionary advantage to the recipient fungus. embrapa.br

Transcriptomic Profiling of this compound Producing Organisms

Transcriptomic analysis provides a snapshot of gene expression under specific conditions or at different developmental stages, offering insights into the regulation of metabolic pathways. Studies on fungi that produce this compound have utilized RNA-sequencing (RNA-Seq) to understand the expression patterns of the corresponding synthase genes and other related genes within their BGCs.

A transcriptomic study of Floccularia luteovirens, a rare edible fungus, also identified a melleolides BGC with 100% similarity to known clusters. nih.govmdpi.com Melleolides are derived from this compound. uniprot.org Unlike in Armillaria species where the this compound synthase gene (PRO1) is part of the cluster, in F. luteovirens it was found to be located outside the cluster and present as a multicopy gene. nih.gov Comparative transcriptomic analysis of four developmental stages (mycelium, primordium, young fruiting body, and mature fruiting body) was performed to identify genes involved in fruiting body formation and secondary metabolism. mdpi.com

In the medicinal fungus Inonotus obliquus (Chaga), transcriptomic analysis identified numerous genes involved in terpenoid biosynthesis, including a homolog of the this compound synthase from Armillaria gallica. nih.govuqtr.ca Differential expression analysis under various culture conditions, such as supplementation with the triterpenoid (B12794562) precursor betulin, provided insights into the regulation of the terpenoid biosynthesis pathway. nih.gov These studies highlight how environmental or developmental cues trigger the expression of genes required for the production of specific terpenoids like this compound.

Table 2: Summary of Transcriptomic Data for this compound Synthase Genes

| Organism | Gene | Developmental Stage / Condition | Key Finding |

|---|---|---|---|

| Cyclocybe aegerita | Agr6 / Agr7 | Mycelium and Fruiting Body Stages | Expression levels of STS genes, including those for this compound, are strongly dependent on the developmental stage. nih.gov |

| Agr7 (AAE3_10454) | Mycelium (post-sporulation, day 28) | Highest transcription level observed after the peak of this compound production. nih.gov | |

| Floccularia luteovirens | PRO1 homolog | Mycelium, Primordium, Young & Mature Fruiting Body | A PRO1 homolog was identified outside the melleolide BGC; comparative transcriptomics revealed differentially expressed genes across developmental stages. nih.govmdpi.com |

| Inonotus obliquus | This compound synthase homolog | Liquid Culture | A homolog was identified in the transcriptome; differential expression of terpenoid biosynthesis genes was observed. nih.govuqtr.ca |

Enzymology and Structural Biology of Delta 6 Protoilludene Synthase

Protein Expression, Purification, and Characterization

The successful expression and purification of Delta(6)-protoilludene synthase are foundational to its detailed characterization. Researchers have predominantly utilized Escherichia coli as a heterologous expression system for producing recombinant synthase. ebi.ac.ukresearchgate.net This approach allows for the generation of large quantities of the enzyme, which is essential for subsequent biochemical and structural analyses.

Following expression, the purification of the synthase typically involves a series of chromatographic steps to isolate the protein from the host cell components. The characterization of the purified enzyme confirms its identity and functional integrity.

Table 1: Expression and Characterization of this compound Synthase

| Organism | Expression System | Key Findings |

|---|---|---|

| Armillaria gallica | Escherichia coli | The expressed cDNA led to the exclusive production of 6-protoilludene. The enzyme is present as a single copy gene in the genome. ebi.ac.ukwikipedia.org |

| Dendrothele bispora CBS 962.96 | Escherichia coli BL21(DE3) | The crystal structure of the synthase was determined, providing insights into its active site. rcsb.org |

Enzyme Kinetics and Mechanistic Studies

Kinetic studies of this compound synthase provide quantitative measures of its catalytic efficiency and substrate affinity. These studies are fundamental to understanding the enzyme's mechanism of action. The enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate (B83284) to this compound and diphosphate. uniprot.orguniprot.org

Substrate Specificity (e.g., Farnesyl Diphosphate Isomers)

This compound synthase exhibits a high degree of specificity for its substrate, farnesyl diphosphate (FPP). uniprot.orguniprot.org While some terpene synthases can accept multiple substrate isomers, leading to a variety of products, this compound synthase from Armillaria gallica exclusively produces 6-protoilludene from FPP. ebi.ac.uk This specificity is crucial for the directed biosynthesis of melleolides. However, studies on other synthases have shown that mutations can alter substrate specificity, a principle that could potentially be applied to engineer this compound synthase. nih.gov

Cofactor Requirements (e.g., Mg2+)

Like many terpene synthases, this compound synthase requires a divalent metal cation as a cofactor for its catalytic activity. uniprot.orguniprot.org Magnesium (Mg2+) is a common and effective cofactor for this class of enzymes. uniprot.org The metal ion plays a critical role in the binding of the diphosphate moiety of the substrate and in facilitating the ionization of FPP to initiate the cyclization cascade. mpg.de Studies on a related synthase from Stereum hirsutum have shown that other divalent cations like Mn2+, Co2+, and Ni2+ can also support activity, and in some cases, alter the product profile. uniprot.orguniprot.org For instance, the presence of Ca2+ can switch the cyclization mechanism, leading to the production of different terpenes. uniprot.orguniprot.org

Table 2: Kinetic Parameters for this compound synthase from Stereum hirsutum

| Substrate/Cofactor | KM (μM) |

|---|---|

| Farnesyl diphosphate (FPP) | 1.52 uniprot.org |

| Mg2+ | 33.5 uniprot.org |

| Mn2+ | 8.5 uniprot.org |

Site-Directed Mutagenesis and Functional Analysis

Site-directed mutagenesis is a powerful tool for probing the structure-function relationships of enzymes. By systematically altering specific amino acid residues, researchers can identify those that are critical for catalysis and product specificity. nih.gov

Identification of Key Catalytic Residues

Through a combination of structural analysis and site-directed mutagenesis, key amino acid residues within the active site of terpene synthases have been identified. proteopedia.org These residues are crucial for stabilizing the carbocation intermediates that form during the complex cyclization reaction. acs.org For example, in many class I terpene synthases, conserved aspartate-rich motifs (DDxxD/E) and an NSE/DTE triad (B1167595) are essential for binding the Mg2+ cofactor and the pyrophosphate group of the substrate. acs.org Mutations in these regions often lead to a loss of enzyme activity. acs.org

Enzyme Engineering for Altered Product Profiles

The knowledge gained from structural and mechanistic studies can be applied to engineer enzymes with novel functionalities. nih.gov By making targeted mutations in the active site, it is possible to alter the product profile of a terpene synthase. acs.org This has been demonstrated in other sesquiterpene synthases where single amino acid substitutions have led to the production of different terpenes. whiterose.ac.uk For this compound synthase, such engineering efforts could lead to the synthesis of novel protoilludene derivatives with potentially new biological activities. For example, mutating key residues that control the conformation of the flexible substrate and reactive carbocation intermediates can redirect the intricate cyclization cascade to yield different cyclic terpene scaffolds. proteopedia.orgnih.gov

Structural Biology of this compound Synthase

The three-dimensional structure of this compound synthase provides critical insights into its catalytic mechanism and substrate specificity. Research has focused on elucidating the enzyme's crystal structure, understanding how it binds to its substrate and cofactors, and using computational methods to model the complex reaction cascade it catalyzes.

Crystal Structure Elucidation and Active Site Architecture

The crystal structure of this compound synthase from the fungus Dendrothele bispora (DbPROS) has been determined, offering a detailed view of its molecular architecture. rcsb.orgnih.govbiorxiv.org This was achieved through X-ray diffraction, revealing the structure at a resolution of 2.09 Å. rcsb.org Like other Class I terpene synthases, DbPROS adopts a conserved α-helical fold, which creates a hydrophobic active site pocket designed to bind the nonpolar farnesyl diphosphate (FPP) substrate and shield the reactive carbocation intermediates from premature quenching by water. nih.govacs.org

The active site of terpene synthases is a key determinant of the reaction's trajectory, as it binds the substrate in a conformation that predisposes it to a specific cyclization cascade. nih.govacs.org In the determined crystal structure of DbPROS, the active site is occupied by a substrate mimic, the benzyltriethylammonium cation (BTAC). rcsb.orgproteopedia.org This provides a snapshot of how the enzyme might accommodate the substrate's cationic portion during catalysis.

All sesquiterpene synthases, including this compound synthase, feature conserved metal-binding motifs essential for catalysis. google.com In fungal synthases, these are typically a DE(N)XXD motif and an NSE/DTE triad, which coordinate a trinuclear Mg²⁺ cluster. acs.orggoogle.com This cluster binds to the diphosphate group of the FPP substrate, facilitating its ionization to initiate the cyclization reaction. acs.org The UniProt database entry for the Stereum hirsutum enzyme notes that Mg²⁺ and Mn²⁺ are more tightly associated with these active site motifs (D(D/E)XX(D/E) and NSE), leading to more efficient removal of the pyrophosphate (PPi) group. uniprot.org

| Parameter | Value | Source |

|---|---|---|

| PDB ID | 8H72 | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.09 Å | rcsb.org |

| R-Value Work | 0.179 | rcsb.org |

| R-Value Free | 0.225 | rcsb.org |

| Ligand | Benzyltriethylammonium (BTAC) | rcsb.org |

Ligand Binding and Conformational Dynamics

Ligand binding is central to the function of this compound synthase, encompassing the binding of both the FPP substrate and essential metal ion cofactors. The binding of the substrate induces conformational changes in the enzyme, a phenomenon known as an induced-fit mechanism, which properly orients the substrate and closes the active site to the solvent. acs.org

The enzyme's activity is highly dependent on divalent metal cations. The synthase from Stereum hirsutum can utilize Mg²⁺, Mn²⁺, Co²⁺, and Ni²⁺ as cofactors to produce this compound. uniprot.org However, the choice of metal ion can dramatically alter the enzyme's product profile. In the presence of Ca²⁺, the cyclization mechanism of the S. hirsutum enzyme switches from a 1,11-cyclization to a dual 1,11/1,10-cyclization. uniprot.org This shift results in β-elemene becoming the major product, with only lower levels of this compound being formed. uniprot.org This demonstrates that ligand binding directly regulates cyclization specificity. mpg.de

Kinetic studies on the S. hirsutum enzyme have quantified its affinity for the FPP substrate and various metal cofactors, highlighting the nuanced interactions within the active site.

| Ligand | KM (µM) | Source |

|---|---|---|

| Farnesyl diphosphate (FPP) | 1.91 | uniprot.org |

| Mg²⁺ | 22.3 | uniprot.org |

| Mn²⁺ | 4.9 | uniprot.org |

| Ca²⁺ | 2.9 | uniprot.org |

| Ni²⁺ | 24.4 | uniprot.org |

| Co²⁺ | 23.8 | uniprot.org |

Computational Modeling (e.g., QM/MM Analyses, Molecular Dynamics Simulations)

The complexity of the reaction catalyzed by this compound synthase, involving highly unstable carbocation intermediates, makes computational modeling an invaluable tool for understanding its mechanism. proteopedia.org The crystal structure of DbPROS with the bound substrate mimic BTAC serves as an excellent template for such analyses. rcsb.orgproteopedia.org

Researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) methods to study the enzymatic reaction. rcsb.orgproteopedia.org QM/MM analyses allow the reactive part of the system (the substrate and key active site residues) to be treated with high-accuracy quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. whiterose.ac.uk

These QM/MM-based molecular dynamics (MD) simulations have been used to map the entire reaction cascade, from the initial cyclization of FPP to the formation of the final this compound product. rcsb.orgproteopedia.org The simulations revealed the roles of different active site residues in stabilizing the various reactive carbocation intermediates that form along the reaction pathway. rcsb.org The insights gained from these computational models were subsequently validated through site-directed mutagenesis experiments, which confirmed the functional importance of the identified key residues. rcsb.orgproteopedia.org

Ecological and Biological Roles of Delta 6 Protoilludene Precursors

Context within Fungal Secondary Metabolism

Delta(6)-protoilludene is a tricyclic sesquiterpene that functions as a key intermediate in the secondary metabolism of various fungi, particularly within the Basidiomycota phylum. nih.govnih.gov Fungi produce a vast array of secondary metabolites, which are compounds not essential for primary growth but crucial for survival, ecological interactions, and pathogenesis. nih.govimsc.res.in These metabolites include complex molecules like terpenoids, polyketides, and alkaloids. annualreviews.orgresearchgate.net this compound belongs to the protoilludane class of sesquiterpenoids, which are characterized by a distinctive 5/6/4-fused ring system and are almost exclusively produced by fungi. mdpi.comnih.gov

The biosynthesis of this compound represents a pivotal step in specialized metabolic pathways. researchgate.net It is formed from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), through a complex cyclization reaction catalyzed by a specific enzyme, this compound synthase. ebi.ac.ukuniprot.orgacs.org This synthase is a type of terpene cyclase or sesquiterpene synthase (STS). nih.govnih.gov Once formed, this compound does not typically accumulate in large quantities; instead, it serves as a scaffold for further enzymatic modifications. uniprot.orghmdb.ca

In fungi of the genus Armillaria, for example, this compound is the committed precursor for the biosynthesis of a diverse group of bioactive compounds known as melleolides and armillyl orsellinates. researchgate.netebi.ac.uk The pathway begins with the this compound synthase (PRO1) converting FPP into this compound. uniprot.orghmdb.ca Subsequently, a series of cytochrome P450 monooxygenases, oxidoreductases, and other enzymes modify the protoilludane skeleton. researchgate.netuniprot.orguniprot.orghmdb.ca These modifications can include hydroxylations, esterifications with orsellinic acid (another secondary metabolite), and halogenations, leading to a wide array of structurally diverse and biologically active molecules. researchgate.nethmdb.ca The genes encoding these biosynthetic enzymes are often found organized in gene clusters, which allows for coordinated regulation of the pathway. nih.govresearchgate.netuniprot.org

Table 1: Key Enzymes and Products in Pathways Originating from this compound

| Precursor | Key Enzyme | Intermediate/Product | Producing Organism (Example) | Reference |

| Farnesyl diphosphate (FPP) | This compound synthase (PRO1) | This compound | Armillaria gallica, Armillaria ostoyae | uniprot.org, uniprot.org |

| This compound | Protoilludene-8α-hydroxylase (CYP) | Protoilludene-8α-ol | Armillaria gallica | researchgate.net |

| This compound | Cytochrome P450s, Orsellinic acid synthase (armB) | Melleolides (e.g., Armillaridin) | Armillaria spp. | uniprot.org, hmdb.ca |

| This compound | Cytochrome P450s, Orsellinic acid synthase (armB) | Armillyl orsellinates | Armillaria spp. | researchgate.net |

Role in Microbial Interactions and Defense Mechanisms

The derivatives of this compound play a significant role in mediating microbial interactions and serve as potent defense mechanisms for the producing fungi. Fungi constantly compete with other microorganisms, such as bacteria and other fungi, for resources and space in their ecological niches. plos.orgnih.gov The production of antimicrobial secondary metabolites is a key strategy in this chemical warfare. plos.orgfrontiersin.org

Melleolides and related sesquiterpenoid aryl esters derived from this compound exhibit strong antimicrobial and cytotoxic properties. nih.govresearchgate.netebi.ac.uk For instance, compounds isolated from Armillaria species have demonstrated potent antifungal and antibacterial activities. researchgate.netuniprot.org This allows the fungus to inhibit the growth of competitors, thereby securing its habitat. The production of these defense compounds can be induced by the presence of other organisms. nih.gov For example, the basidiomycete Coprinopsis cinerea responds to bacteria by inducing the expression of a sesquiterpene synthase and related enzymes, leading to the production of the antibacterial compound lagopodin B. nih.gov

Similarly, sesquiterpenes produced by the wood-inhabiting fungus Schizophyllum commune have been shown to inhibit the growth of other wood-decay fungi and affect bacterial motility. plos.org Fungal volatile organic compounds (VOCs), a category that includes many sesquiterpenes, are crucial signaling molecules in these interactions, capable of acting over a distance to repel or attract other organisms. plos.orgnih.govresearchgate.net The diverse array of compounds derived from the this compound scaffold provides fungi like Armillaria with a sophisticated chemical arsenal (B13267) to navigate and control their microbial environment. nih.govresearchgate.net Research on marine-derived fungi like Trichoderma longibrachiatum has also identified sesquiterpenes with significant antifungal activities against soil-borne pathogens, highlighting the widespread importance of these compounds in microbial antagonism. mdpi.com

Interplay with Host Organisms (e.g., Plant Pathogenesis)

Species of the genus Armillaria are well-known as devastating forest pathogens, causing "white rot" root disease in a wide range of trees. uniprot.orgmdpi.com The secondary metabolites derived from this compound are implicated in their pathogenic lifestyle. uniprot.orguniprot.org These compounds are often phytotoxic, meaning they are harmful to plants, which facilitates the invasion and colonization of host tissues. uniprot.orguniprot.org

The transcriptome of plant pathogenic fungi like Armillaria sinapina reveals the expression of genes for protoilludene synthase, indicating the production of these sesquiterpenoids during their interaction with host plants. mdpi.com The melleolides, synthesized from the this compound precursor, are among the key phytotoxic compounds. uniprot.orguniprot.org By producing these toxins, the fungus can weaken the host's defenses, kill plant cells, and aid in the degradation of plant biomass for its own nutrition. mdpi.com

Beyond direct toxicity, some fungal sesquiterpenes derived from symbiotic or endophytic fungi can act as plant growth regulators. nih.govdntb.gov.ua However, in the context of pathogenic species like Armillaria, the primary role of protoilludane-derived metabolites is associated with virulence and pathogenesis. uniprot.orguniprot.org The interplay is complex; for instance, some plant defense compounds, like drimane (B1240787) sesquiterpenes, can exert a "balanced antagonism" against fungal endophytes, suggesting a co-evolutionary chemical dialogue between fungi and their plant hosts. frontiersin.orgcifor-icraf.org The production of phytotoxic melleolides from this compound is a clear example of a chemical tool used by a fungal pathogen to successfully infect its host. uniprot.orgmdpi.com

Contribution to Broader Terpenoid Biosynthesis in Ecosystems

The synthesis of this compound is a notable example of how fungi contribute to the immense chemical diversity of terpenoids in ecosystems. Terpenoids are the largest class of natural products, and fungi, particularly Basidiomycetes, are a rich source of unique sesquiterpenoid structures. nih.govacs.org The enzymatic cyclization of FPP by various sesquiterpene synthases (STSs) is a key branching point that generates a wide range of carbon skeletons. nih.govmdpi.com this compound synthase is one such enzyme, creating the specific protoilludane scaffold from the common FPP precursor. nih.govebi.ac.uk

This initial cyclization is a gateway to further diversification. The protoilludane skeleton can be modified by other enzymes, such as cytochrome P450s, to create a family of related but distinct compounds. researchgate.netresearchgate.net This process of generating skeletal diversity through a specific cyclase followed by tailoring reactions is a common strategy in fungal secondary metabolism and a major driver of chemical evolution. nih.govacs.org

The study of different fungal genomes reveals a wide variety of putative STS genes, each potentially producing a unique sesquiterpene. nih.govmdpi.commdpi.com For example, genome analysis of Flammulina filiformis identified multiple genes for this compound synthase alongside synthases for other sesquiterpenes like trichodiene (B1200196) and alpha-muurolene. nih.gov This genetic potential translates into a complex mixture of volatile and non-volatile terpenoids released by fungi into the soil and atmosphere, where they mediate a wide range of ecological interactions. researchgate.netnih.govgoettingen-research-online.de Therefore, the biosynthesis of precursors like this compound is a fundamental process that underpins the production of a significant portion of the bioactive terpenoids found in nature, influencing ecosystem dynamics through chemical communication and defense. nih.govgoettingen-research-online.deresearchgate.net

Biotechnological Applications and Synthetic Biology Approaches

Metabolic Engineering for Heterologous Production of Delta(6)-protoilludene

The native production of this compound in fungi like Armillaria gallica and Armillaria ostoyae is often insufficient for large-scale applications. uniprot.orgebi.ac.uk To overcome this, scientists have turned to metabolic engineering to produce this compound in well-characterized microbial hosts. This process involves transferring the necessary genetic information into a host organism to create a cellular factory for the desired compound.

Engineering of Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the workhorses of metabolic engineering due to their rapid growth, well-understood genetics, and established tools for genetic manipulation. mdpi.comnih.gov The heterologous production of terpenoids, including this compound, has been successfully demonstrated in both organisms. nih.govmdpi.com

The general strategy involves introducing the gene for this compound synthase, the enzyme responsible for cyclizing the precursor farnesyl diphosphate (B83284) (FPP) into this compound, into the chosen host. uniprot.orguniprot.org For instance, the cDNA for protoilludene synthase from Armillaria gallica has been expressed in E. coli, leading to the production of 6-protoilludene. ebi.ac.uk Similarly, various sesquiterpene synthases have been functionally expressed in E. coli and S. cerevisiae to produce a range of sesquiterpenes. acs.org

While E. coli offers advantages in terms of rapid growth and high-level gene expression, S. cerevisiae is often favored for producing more complex terpenoids. nih.gov This is partly because, as a eukaryote, its cellular environment can be more suitable for the proper folding and function of fungal enzymes like sesquiterpene synthases. nih.govsciepublish.com Furthermore, yeast naturally possesses the mevalonate (B85504) (MVA) pathway, which is the primary route for FPP synthesis in fungi, making it a compatible host for expressing fungal terpenoid biosynthetic pathways. mdpi.comsciepublish.com

| Organism | Key Advantages for Heterologous Production | Relevant Pathways |

| Escherichia coli | Rapid growth, well-established genetic tools, cost-effective cultivation. nih.gov | Native MEP pathway, can be engineered with heterologous MVA pathway. nih.govrsc.org |

| Saccharomyces cerevisiae | Eukaryotic host, suitable for fungal enzyme expression, inherent MVA pathway. nih.govsciepublish.com | Endogenous MVA pathway. sciepublish.com |

Optimization of Precursor Supply Pathways

A critical bottleneck in the heterologous production of any terpenoid is the availability of the universal precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form FPP. mdpi.com Both E. coli and S. cerevisiae have been extensively engineered to enhance the flux through their native precursor pathways to boost terpenoid yields. sciepublish.comrsc.org

In nature, two primary pathways produce IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comresearchgate.net Fungi and higher eukaryotes predominantly use the MVA pathway, while most bacteria, including E. coli, utilize the MEP pathway. sciepublish.comresearchgate.net

To increase the production of this compound, a key strategy is to upregulate the precursor supply. This can be achieved by:

Overexpressing key enzymes: In the MVA pathway, enzymes like HMG-CoA reductase are often targeted for overexpression to increase the metabolic flux towards FPP. mdpi.com In the MEP pathway, enzymes such as DXP synthase (DXS) and IPP isomerase (idi) are common targets. rsc.org

Introducing heterologous pathways: A common and effective strategy in E. coli is to introduce the entire MVA pathway from S. cerevisiae. nih.govrsc.org This creates a parallel route for IPP and DMAPP synthesis that is largely independent of native regulation, often leading to significant increases in terpenoid production. nih.gov

Balancing pathway expression: Fine-tuning the expression levels of pathway enzymes is crucial to avoid the accumulation of toxic intermediates and to ensure a balanced flow of metabolites. mdpi.com

| Pathway | Starting Molecules | Key Regulatory Enzymes | Organisms |

| Mevalonate (MVA) Pathway | Acetyl-CoA | HMG-CoA reductase (HMGR) | Eukaryotes (including yeast), Archaea, some bacteria. mdpi.comresearchgate.net |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate (B1213749), Glyceraldehyde-3-phosphate | DXP synthase (DXS), DXP reductoisomerase (DXR) | Most bacteria, plastids of plants. rsc.orgmdpi.com |

Biosynthetic Route Elucidation for New Natural Products

This compound serves as a crucial intermediate in the biosynthesis of a large family of structurally diverse and biologically active sesquiterpenoids known as melleolides and armillyl orsellinates. uniprot.orgresearchgate.net The initial cyclization of FPP to this compound is the committed step in the formation of these compounds. uniprot.orgebi.ac.ukhmdb.ca

By understanding this biosynthetic pathway, scientists can uncover novel natural products. The process often involves:

Identifying the Gene Cluster: The genes responsible for producing a secondary metabolite are often located together in a biosynthetic gene cluster (BGC). Identifying the BGC for melleolides in Armillaria species has been key to understanding their formation. uniprot.orguniprot.orgresearchgate.net This cluster contains the gene for this compound synthase (e.g., Pro1) as well as genes for tailoring enzymes like cytochrome P450 monooxygenases and oxidoreductases. uniprot.orguniprot.orghmdb.ca

Heterologous Expression and Characterization: By expressing the this compound synthase along with various combinations of these tailoring enzymes in a heterologous host like yeast, researchers can produce and identify the specific products of each enzymatic reaction. researchgate.netresearchgate.net For example, co-expression of protoilludene synthase with specific cytochrome P450s from Postia placenta in yeast led to the production of hydroxylated protoilludene derivatives, such as Δ6-protoilludene‐8‐ol and Δ6‐protoilludene‐5‐ol. researchgate.net

Pathway Reconstruction: This step-by-step functional analysis allows for the complete elucidation of the biosynthetic route from the simple precursor to the complex final products. nih.govnih.gov This knowledge is fundamental for then applying synthetic biology tools to produce these compounds or to create new derivatives.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of traditional chemical reactions to create efficient and novel synthetic routes to complex molecules. mdpi.comnih.gov this compound, produced through fermentation, serves as an excellent starting scaffold for such strategies.

The general approach involves:

Biosynthesis of the Core Scaffold: An engineered microbe, such as E. coli or S. cerevisiae, is used to produce this compound in large quantities. nih.gov

Enzymatic or Chemical Modification: The biosynthesized this compound is then extracted and subjected to a series of reactions. This can involve enzymes for highly specific modifications (e.g., hydroxylation at a specific carbon by a P450 monooxygenase) or chemical reagents for transformations not readily accomplished by enzymes. mdpi.combioengineer.org

This hybrid approach leverages the strengths of both biocatalysis and chemical synthesis, enabling the efficient production of natural product analogs that would be difficult to access by either method alone. nih.govbioengineer.org

Expansion of Terpenoid Chemical Space through Enzyme Engineering

The remarkable diversity of terpenoids in nature is largely generated by terpene synthases (TSs), the enzymes that cyclize acyclic precursors like FPP into various cyclic scaffolds. beilstein-journals.org By engineering these enzymes, scientists can alter their product specificity and create novel terpenoid structures not found in nature. researchgate.net

This compound synthase is a target for such engineering efforts. Techniques like site-directed mutagenesis and directed evolution can be applied to alter the active site of the enzyme. These modifications can lead to:

Altered Product Profiles: A single amino acid change can sometimes reroute the complex cyclization cascade, leading to the formation of different isomers or entirely new carbon skeletons. beilstein-journals.org

Acceptance of Unnatural Substrates: Enzyme engineering can broaden the substrate scope of a terpene synthase, allowing it to accept chemically synthesized, non-natural precursor analogs. beilstein-journals.orgnih.gov This strategy dramatically expands the potential chemical diversity, leading to the generation of "unnatural" natural products with potentially new biological activities. hznu.edu.cn

By combining engineered terpene synthases with optimized microbial production platforms, synthetic biologists are poised to generate vast libraries of novel terpenoid compounds, using scaffolds like that of this compound as a starting point. bioengineer.orghznu.edu.cn This expansion of chemical space is crucial for discovering new therapeutic agents and other valuable biochemicals. acs.org

Advanced Analytical and Methodological Approaches in Delta 6 Protoilludene Research

Enzymatic Assay Development and Optimization

The quantification of enzyme activity is fundamental to biochemical research. researchgate.net For enzymes like Delta(6)-protoilludene synthase, assays are developed to measure the rate of product formation under controlled in vitro conditions. researchgate.net The objective is to quantify the amount of active enzyme present, allowing for comparison across different samples or conditions. researchgate.net A typical enzymatic assay for a terpene cyclase involves incubating the purified enzyme with its substrate, farnesyl pyrophosphate (FPP), and cofactors, followed by the extraction and quantification of the resulting terpene products. mdpi.comnih.gov Optimization of these assays often involves adjusting parameters such as pH, temperature, and incubation time to achieve maximum enzyme efficiency. researchgate.netsigmaaldrich.com

A highly sensitive method for studying terpene synthase activity involves the use of radioactively labeled substrates. iastate.edu Established assays for detecting prenyl diphosphates utilize substrates like [1-14C]isopentenyl pyrophosphate ([14C]IPP). iastate.eduoup.com In these assays, the enzyme is incubated with the radiolabeled precursor, which is incorporated into the final product. oup.com

Following the reaction, the products are typically dephosphorylated, extracted, and analyzed using techniques such as radio-gas chromatography (radio-GC), radio-high-performance liquid chromatography (radio-HPLC), or thin-layer chromatography (TLC) coupled with autoradiography. iastate.eduresearchgate.net This allows for the sensitive detection and quantification of the synthesized terpenes, even in minute amounts. For example, this method has been successfully used to analyze the products of various isoprenyl diphosphate (B83284) synthases by tracking the incorporation of [14C]IPP into products like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). oup.complos.org

Spectroscopic Techniques for Structural Elucidation of Biosynthetic Intermediates (excluding compound properties)

Determining the precise chemical structure of transient or low-abundance biosynthetic intermediates is a significant challenge. Spectroscopic methods are indispensable for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to separate and identify volatile compounds like sesquiterpenes. The mass spectra provide fragmentation patterns that serve as a chemical fingerprint for identification by comparison with spectral libraries. nih.govresearchgate.net

For definitive structural assignment, particularly of novel compounds or for determining stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Techniques such as 1D NMR (1H and 13C) and 2D NMR, including NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed. nih.gov These methods allow researchers to establish the connectivity of atoms and the relative stereochemistry of complex molecules. For instance, NOESY and ROESY analyses have been crucial in determining the relative configurations of various protoilludane-type natural products, which share a common biosynthetic origin with this compound. nih.gov In the investigation of the melleolide biosynthetic pathway, where this compound is a key intermediate, obtaining sufficient quantities of hydroxylated products through total biosynthesis in recombinant yeast strains enabled full structural elucidation by NMR. researchgate.net

High-Throughput Screening for Enzyme Activity

The discovery and engineering of enzymes like terpene synthases have been accelerated by the development of high-throughput screening (HTS) methods. nih.govh1.co Traditional methods for analyzing terpene synthase activity, such as GC-MS, are often too slow for screening the large libraries of enzyme variants generated during directed evolution experiments. h1.coresearchgate.net

To overcome this, novel HTS assays have been developed. One successful strategy involves using a synthetic substrate analog that releases a detectable byproduct upon cyclization. nih.govnih.gov For instance, a farnesyl diphosphate analog containing a vinyl methyl ether functionality was designed. When a terpene synthase catalyzes the cyclization of this analog, it releases methanol (B129727), which can be detected by a coupled colorimetric assay involving an alcohol oxidase. h1.co This clever screen facilitates the rapid assessment of enzyme activity in thousands of samples, enabling researchers to identify mutants with improved properties, such as enhanced thermostability, without requiring structural information. nih.govnih.govcaltech.edu

| HTS Method | Principle | Application Example | Reference |

| Colorimetric Assay | A synthetic substrate with a vinyl methyl ether releases methanol upon cyclization, which is detected by a coupled enzyme assay. | Increased the thermostability of sesquiterpene synthase BcBOT2 by 12°C through directed evolution. | nih.gov, h1.co, nih.gov |

| Lysate-based Optimization | The colorimetric screen was used to rapidly optimize expression and buffer conditions for the terpene synthase SSCG_02150 in cell lysate. | Optimization of growth and reaction conditions for SSCG_02150. | nih.gov, nih.gov |

Bioinformatics and Cheminformatics for Gene and Enzyme Discovery

The explosion of genomic data has made bioinformatics and cheminformatics indispensable tools for discovering new genes and enzymes involved in terpenoid biosynthesis. nih.gov Genome mining, which involves searching through sequenced genomes for genes encoding biosynthetic enzymes, has become a primary strategy for identifying novel terpene synthases. nih.govpnas.org These computational approaches are crucial because assigning function based on sequence or structure alone can be difficult due to the vast number of possible reaction products. pnas.org

HMMs have been successfully used to discover new terpene cyclases from diverse organisms. nisr.or.jp For example, HMMs based on the terpene synthase family metal-binding domain (PF03936) have been used to mine bacterial genomes, leading to the identification of hundreds of previously unknown terpene synthases. pnas.orgpnas.org Similarly, specific HMMs have been built to identify fungal sesquiterpene cyclases, allowing for their classification into clades based on the predicted cyclization mechanism. nih.gov This approach has proven more accurate than using models built from plant-derived sequences for identifying fungal enzymes. nih.gov

Genome-wide homologous searches, often using algorithms like BLAST, are a foundational method for identifying genes related to a known sequence. nih.govnih.gov In the context of this compound research, this involves searching entire sequenced genomes for genes that show homology to known this compound synthases or other sesquiterpene synthases. nih.govmdpi.com

For example, a genome-scale homologous search in the fungus Flammulina filiformis using known sesquiterpene synthases as queries led to the identification of 12 homologous sequences, five of which were predicted to be this compound synthases. nih.gov This strategy is often the first step in a genome mining pipeline, which can be followed by phylogenetic analysis and heterologous expression to confirm the function of the identified candidate genes. nih.govmdpi.com

| Organism | Number of Homologous STS Genes Identified | Predicted this compound Synthases | Reference |

| Flammulina filiformis | 12 | 5 | nih.gov |

| Trichoderma afroharzianum | 15 | 1 (TaTS9) | mdpi.com |

Concluding Remarks and Future Perspectives in Delta 6 Protoilludene Research

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic comprehension of the biosynthesis and regulation of Delta(6)-protoilludene and its downstream products necessitates a systems biology approach. The integration of various "omics" data layers—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to move from a genotype-to-phenotype understanding of protoilludane-producing fungi. nih.gov

Future research will increasingly rely on multi-omics approaches to:

Elucidate Regulatory Networks: By correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite profiles (metabolomics), researchers can unravel the complex regulatory networks that govern the activation of the this compound biosynthetic gene cluster. This includes identifying transcription factors, signaling molecules, and environmental cues that trigger or suppress compound production.

Discover Novel Enzymes: Integrated analysis can help identify previously uncharacterized enzymes involved in the protoilludane pathway. nih.gov For example, while the initial cyclization of farnesyl pyrophosphate (FPP) to this compound is known, the subsequent tailoring steps involving enzymes like cytochrome P450 monooxygenases and oxidoreductases are not fully understood. uniprot.orgresearchgate.net Multi-omics can pinpoint candidate genes whose expression patterns correlate with the appearance of specific hydroxylated or otherwise modified protoilludane derivatives. researchgate.net

Map Metabolic Flux: Combining omics data with metabolic flux analysis can provide a quantitative understanding of how carbon is channeled from primary metabolism into the sesquiterpenoid pathway. This is crucial for identifying metabolic bottlenecks and devising strategies to enhance the production of this compound in native or heterologous hosts. researchgate.net

Enhance Confidence in Pathway Response: Integrating multiple omics datasets can significantly improve the confidence in detecting how a biological pathway responds to genetic or environmental perturbations. researchgate.net This systemic view is essential for understanding the broader physiological role of protoilludanes in the producing organism.

The application of these integrative strategies, which have proven valuable in fields like medicine and toxicology, will be indispensable for building comprehensive models of fungal secondary metabolism. nih.govresearchgate.netjci.org

Potential for Directed Evolution and Enzyme Design

The enzymes responsible for terpenoid biosynthesis, particularly terpene synthases (TSs), are prime targets for protein engineering. Their inherent catalytic promiscuity and complex reaction mechanisms present both a challenge and an opportunity for creating novel chemical diversity. whiterose.ac.uknih.gov Directed evolution and rational enzyme design are set to become central tools in protoilludane research.

Key future directions include:

Altering Product Specificity: The active site of a terpene synthase dictates the folding of the flexible FPP substrate and guides the intricate cascade of cyclizations and rearrangements. whiterose.ac.uk Site-directed mutagenesis and directed evolution have already been shown to alter the product profiles of other sesquiterpene synthases. whiterose.ac.uk Similar approaches applied to this compound synthase could be used to shift its production towards different protoilludane scaffolds or even generate entirely new sesquiterpene skeletons.

Improving Catalytic Efficiency: For biotechnological applications, enhancing the catalytic rate (kcat) and substrate affinity (Km) of this compound synthase is highly desirable. Directed evolution can be employed to screen for enzyme variants with improved kinetics, leading to higher titers in production platforms. schmidtdannertlab.org

Rational Design Based on Structural Data: As more crystal structures of protoilludene synthases and related tailoring enzymes become available, computational and rational design approaches will become more powerful. nih.govresearchgate.net Homology modeling and molecular docking can identify key residues in the active site that influence the reaction outcome, allowing for precise engineering efforts. researchgate.net Generative AI models are also emerging as a powerful tool for designing novel enzymes with desired functions from the ground up. arxiv.org

These engineering efforts will not only provide access to novel bioactive compounds but also deepen our fundamental understanding of the structure-function relationships that govern the remarkable chemistry of terpene cyclization. whiterose.ac.uk

Advancement of Synthetic Biology Platforms for Diverse Protoilludane Production

The low yield of many valuable natural products, including protoilludanes, from their native fungal producers often hampers their development and application. nih.gov Synthetic biology offers a transformative solution by transferring the biosynthetic pathway for this compound and its derivatives into well-characterized and easily cultivable microbial chassis like Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com

The advancement of these platforms will focus on:

Pathway Reconstruction and Optimization: The entire biosynthetic pathway, from precursor supply to the final tailored products, can be reconstructed in a heterologous host. This involves expressing the protoilludene synthase along with the necessary cytochrome P450s and other tailoring enzymes. researchgate.net A key challenge is ensuring the functional expression and compatibility of these fungal enzymes in a prokaryotic or simple eukaryotic host.

Engineering Host Metabolism: To maximize the production of protoilludanes, the host's central metabolism must be re-engineered to increase the precursor pool of FPP. dntb.gov.ua This often involves upregulating the mevalonate (B85504) (MVA) pathway and downregulating competing pathways that drain the precursor supply.

Programmable and Scalable Production: Synthetic biology tools, such as CRISPR/Cas gene editing and inducible promoter systems, allow for precise and dynamic control over the expression of pathway genes. antheia.biobestzyme.com This enables the development of programmable cell factories that can be switched between growth and production phases, or even be induced to produce different protoilludane derivatives on demand. nih.gov The goal is to create robust and scalable fermentation processes for the industrial production of these valuable compounds. antheia.bio

By harnessing these synthetic biology platforms, researchers can overcome the limitations of supply from natural sources, enabling the large-scale production of known protoilludanes and providing a powerful system for producing novel derivatives generated through enzyme engineering. nih.gov

Emerging Research Avenues in Chemical Ecology and Fungal Interactions

While many protoilludanes are known for their potent antimicrobial or cytotoxic activities, the precise ecological roles of this compound and its less-studied derivatives remain largely unexplored. uniprot.orgresearchgate.net Future research will delve deeper into the chemical ecology of protoilludane-producing fungi, such as those of the genus Armillaria. uniprot.org

Emerging areas of investigation include:

Mediators of Fungal-Bacterial Interactions: Volatile sesquiterpenes, including protoilludene derivatives, can act as airborne signals or defense compounds in the complex chemical warfare between fungi and bacteria in the soil. mdpi.com Investigating the effect of this compound on microbial communities can reveal its role in shaping the fungal microbiome.

Role in Plant Pathogenesis: Many protoilludane-producing fungi are plant pathogens. uniprot.org These compounds may function as phytotoxins, virulence factors, or signaling molecules that mediate the interaction between the fungus and its host plant.

Involvement in Fungal Development and Communication: The production of sesquiterpenes like this compound is often linked to specific developmental stages, such as fruiting body formation and sporulation. nih.govresearchgate.net This suggests a role in fungal development or intra-species communication. Combining volatilome analysis with transcriptome data during different life stages can elucidate these connections. nih.gov

Defense Against Fungivores: The production of bioactive secondary metabolites is a key defense strategy for sessile organisms like fungi against predation. mpg.de Protoilludanes may serve to deter insects or other invertebrates that feed on fungi, an area ripe for investigation.

Understanding the natural function of this compound provides an evolutionary context for its bioactivity and can guide the search for new applications, from agriculture to medicine.

Q & A

Q. How can researchers validate the ecological relevance of this compound in field studies?

- Methodological Answer : Deploy in situ volatile collection systems (e.g., dynamic headspace sampling) to measure emission rates under biotic stress. Correlate with insect/pathogen abundance data using generalized linear mixed models (GLMMs). Conduct bioassays with purified compounds to confirm deterrent or attractant effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.